2-Bromo-5-(4-fluorophenyl)pyridine
Overview
Scientific Research Applications
Synthesis and Pharmaceutical Applications
2-Bromo-5-(4-fluorophenyl)pyridine and its derivatives are primarily utilized in the synthesis of various biologically active compounds. For instance, the compound 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, synthesized from related compounds, plays a significant role as an intermediate in the development of various pharmacologically active molecules (Wang et al., 2016). Such intermediates are crucial for advancing drug discovery and development.
Industrial Production and Synthesis Methods
Synthesis methods for derivatives of this compound have been refined to increase yield and purity, making them suitable for industrialized production. An example is the synthesis of 5-(4-fluorophenyl)-3-chloromethyl pyridine, which demonstrates improved synthesis methods with suppressed side reactions (Pei-w, 2015). This advancement is vital for the efficient and cost-effective production of these compounds.
Spectroscopic and Optical Studies
Compounds like 5-Bromo-2-(trifluoromethyl)pyridine have been studied extensively using spectroscopic techniques, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies are essential for understanding the structural and chemical properties of these compounds, which are crucial in various scientific applications (Vural & Kara, 2017).
Biological Activities
Derivatives of this compound have been explored for their biological activities. For example, novel pyridine-based derivatives synthesized via Suzuki cross-coupling reactions have shown potential as chiral dopants for liquid crystals and have been tested for various biological activities including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Radiopharmaceutical Applications
Some derivatives, like F2PhEP, an epibatidine-based nicotinic acetylcholine receptor antagonist, are synthesized for use in positron emission tomography (PET) imaging. This highlights the application of these compounds in advanced medical diagnostics and research (Roger et al., 2006).
Antiviral Properties
Certain substituted derivatives of this compound have been identified as inhibitors of viruses like hepatitis C, indicating their potential in antiviral therapy (Puerstinger et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-(4-fluorophenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN/c12-11-6-3-9(7-14-11)8-1-4-10(13)5-2-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZSJTIJQVUACR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671761 | |
Record name | 2-Bromo-5-(4-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868254-43-7 | |
Record name | 2-Bromo-5-(4-fluorophenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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